3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
- Antitubercular Activity : Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogs as antitubercular agents. Specifically, 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine exhibits promising activity against Mycobacterium tuberculosis (Mtb) in mouse models.
- Organic Light-Emitting Diodes (OLEDs) : Imidazo[1,2-a]pyridine derivatives serve as building blocks for deep-blue emitters in OLEDs. The structural features of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine contribute to its emission properties .
Medicinal Chemistry
Material Science
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of antituberculosis agents , suggesting that they may affect the biochemical pathways related to tuberculosis
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that imidazo[1,2-a]pyridines may have favorable pharmacokinetic properties, but the specific ADME properties of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine would need further investigation.
Result of Action
It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb . This suggests that these compounds may have a significant impact on the bacterial load in tuberculosis infections.
properties
IUPAC Name |
3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-13-12(9-4-6-10(15)7-5-9)16-11-3-1-2-8-17(11)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBYFAXGPAXBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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